Voruciclib
Descripción general
Descripción
Voruciclib is an orally administered, selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with potential to treat both hematological malignancies and solid tumors . It is currently in clinical development for acute myeloid leukemia (AML) and B-cell malignancies .
Chemical Reactions Analysis
Voruciclib has been shown to potently block CDK9, the transcriptional regulator of MCL-1 . It represses the expression of MCL-1 in multiple models of diffuse large B-cell lymphoma (DLBCL) .Aplicaciones Científicas De Investigación
Voruciclib has been identified as a potent CDK9 inhibitor that represses MCL-1 protein expression in preclinical models of Diffuse Large B-cell Lymphoma (DLBCL). It has shown promise when combined with venetoclax, leading to tumor cell apoptosis and tumor growth inhibition in certain high-risk DLBCL patients (Dey et al., 2017).
Voruciclib is known for its ability to inhibit cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), which are crucial in cell cycle progression. This inhibition leads to cell cycle arrest, thereby suppressing DNA replication and decreasing tumor cell proliferation (Definitions, 2020).
In another study, voruciclib demonstrated chemo-sensitizing activity in cancer cells that overexpress ATP-Binding Cassette (ABC) transporters, which are known to impede chemotherapy success in drug-resistant cancers. Voruciclib increased the effectiveness of certain anti-cancer drugs in ABCB1- and ABCG2-overexpressing cells (Gupta et al., 2018).
Voruciclib's effectiveness in combination therapies for solid tumors has been studied using the CIVO precision medicine platform. This research suggested that voruciclib could be distinguished from other drugs in its class for certain cancer types (Olson, 2016).
The drug has also shown potential in sensitizing triple negative breast cancer xenografts to proteasome inhibition, indicating its utility in novel combination therapies for challenging cancer types like TNBC (Dey et al., 2016).
In acute myeloid leukemia (AML), voruciclib combined with venetoclax has shown synergistic antileukemic activity. This combination was effective due to the downregulation of Mcl-1 and c-Myc, key factors in the survival and proliferation of AML cells (Luedtke et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGRAKIAJJGMM-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Voruciclib | |
CAS RN |
1000023-04-0 | |
Record name | Voruciclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voruciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VORUCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.